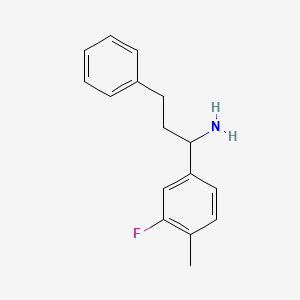

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine is an organic compound that features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a phenylpropan-1-amine structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluoro-4-methylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Oxidation to nitro compounds : Strong oxidizing agents like KMnO₄ or CrO₃ convert the amine to nitro derivatives. For example, oxidation in acidic media yields 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-nitroso intermediates, which further oxidize to nitro compounds.

-

Ketone formation : Selective oxidation of the propyl chain’s α-carbon using Ru-based catalysts produces α-keto amines, useful in asymmetric synthesis .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Amine → Nitroso | KMnO₄, H₂SO₄, 0–5°C | 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-nitroso |

| Amine → Nitro compound | CrO₃, HNO₃, reflux | 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-nitro |

Reduction Reactions

The compound’s aromatic fluorine and amine groups influence reductive pathways:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to secondary or tertiary analogs, depending on reaction time and temperature.

-

Borane-mediated reduction : BH₃·THF selectively reduces imine derivatives formed via condensation reactions.

Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS):

-

Fluorine displacement : Strong nucleophiles (e.g., hydroxide, amines) replace fluorine under microwave-assisted conditions . For example, reaction with NaN₃ yields azido derivatives for click chemistry applications .

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(PPh₃)₄, introduces substituents to the phenyl ring .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| NAS with NaN₃ | DMF, 120°C, 3 h | 1-(3-Azido-4-methylphenyl)-3-phenylpropan-1-amine |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 1-(3-Fluoro-4-methylphenyl)-3-(4-chlorophenyl)propan-1-amine |

Condensation and Cyclization

The amine reacts with carbonyl compounds to form Schiff bases, which cyclize under acidic or thermal conditions:

-

Schiff base formation : Condensation with benzaldehyde yields imines, which cyclize to tetrahydroisoquinoline derivatives in the presence of HCl .

-

Heterocycle synthesis : Reaction with CS₂ forms thioamide intermediates, leading to thiazolidinones upon cyclization .

Biological Interactions

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

科学的研究の応用

Pharmacological Applications

Neuropharmacology

The compound exhibits properties that suggest potential use as a stimulant or psychoactive agent. Its structural similarity to amphetamines indicates that it may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that compounds with similar structures can enhance mood and cognitive function, making them candidates for treating conditions like attention deficit hyperactivity disorder (ADHD) and depression .

Case Studies

- A study on related compounds demonstrated that modifications in the phenyl group can significantly affect the pharmacokinetic and pharmacodynamic properties of the drug, influencing its efficacy and safety profile .

- Another investigation highlighted the potential of fluorinated derivatives in enhancing selectivity for specific monoamine oxidase subtypes, which is critical in neurodegenerative disease treatment strategies .

Medicinal Chemistry

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that allow for the modification of functional groups to optimize biological activity. Structure-activity relationship studies are crucial in identifying how changes in molecular structure can lead to variations in biological effects, including potency, selectivity, and toxicity .

Table 1: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of Fluorine | Increased lipophilicity and CNS penetration | |

| Methyl Substitution | Enhanced stimulant properties | |

| Hydroxyl Group | Altered metabolic stability |

Analytical Applications

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in techniques such as chromatography and mass spectrometry. Its distinct mass-to-charge ratio allows for precise identification and quantification in complex mixtures, which is essential for both research and clinical diagnostics .

Toxicological Studies

Understanding the toxicological profile of this compound is vital for assessing its safety as a therapeutic agent. Studies have shown that while some derivatives exhibit low toxicity at therapeutic doses, others may present risks associated with stimulant abuse or dependency .

作用機序

The mechanism by which 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The fluorine atom and the phenyl groups play crucial roles in the binding affinity and specificity of the compound to its targets .

類似化合物との比較

- 3-Fluoro-4-methylphenylboronic acid

- 3-Fluoro-4-methylphenyl isocyanate

- 4-Formylphenylboronic acid

Uniqueness: 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine is unique due to its specific structural features, such as the combination of a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack these specific substituents .

特性

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN/c1-12-7-9-14(11-15(12)17)16(18)10-8-13-5-3-2-4-6-13/h2-7,9,11,16H,8,10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVGUTATZOUVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CCC2=CC=CC=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。